Product packaging for 3-Bromo-5-fluorocinnamic acid(Cat. No.:CAS No. 887268-21-5)

3-Bromo-5-fluorocinnamic acid

Cat. No.: B3031952
CAS No.: 887268-21-5
M. Wt: 245.04 g/mol
InChI Key: ZIHACLSWYQAINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cinnamic Acid Derivatives as Core Structures in Chemical Synthesis

Cinnamic acid derivatives are pivotal intermediates in the biosynthesis of a vast array of aromatic natural products. jocpr.com Their inherent chemical functionalities allow for a wide range of transformations, making them valuable building blocks in synthetic chemistry. The carboxylic acid group can be converted into esters, amides, and other functional groups, while the double bond and the aromatic ring can undergo various addition and substitution reactions. beilstein-journals.org This structural versatility has led to their use in the synthesis of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. nih.govbeilstein-journals.orgmdpi.com Furthermore, cinnamic acid-based structures are utilized in the development of advanced polymers for industrial and biomedical applications, such as drug delivery systems and shape-memory materials. rsc.org

Rationale for Bromine and Fluorine Substituents in Aromatic Systems

The strategic placement of bromine and fluorine atoms on an aromatic ring can profoundly influence a molecule's physicochemical and biological properties. This approach is a cornerstone of modern drug design and materials science.

Fluorine , being the most electronegative element, imparts significant changes to a molecule's electronic properties. mdpi.com Its introduction can:

Modulate Acidity/Basicity : The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for a drug's bioavailability. mdpi.comnih.gov

Enhance Metabolic Stability : Replacing a metabolically vulnerable hydrogen atom with a fluorine atom can block enzymatic degradation, thereby prolonging the therapeutic effect of a drug. nih.gov The carbon-fluorine bond is exceptionally strong and not easily metabolized.

Increase Lipophilicity : In many cases, fluorination can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. nih.gov

Influence Conformation : The size of the fluorine atom, though small, can influence the molecule's preferred three-dimensional shape, which is critical for its interaction with biological targets. nih.gov

Bromine , a larger and less electronegative halogen than fluorine, also offers distinct advantages:

Halogen Bonding : Bromine can participate in halogen bonds, a type of non-covalent interaction that can be critical for molecular recognition and binding to biological targets. ump.edu.pl

Increased Potency : The introduction of bromine has been shown to increase the therapeutic activity of certain compounds. ump.edu.pl

Metabolic Handles : While sometimes used to block metabolism, bromine can also provide a site for metabolic transformation, which can be useful in designing prodrugs.

Synthetic Versatility : The carbon-bromine bond is a versatile functional group in organic synthesis, readily participating in cross-coupling reactions to build more complex molecules.

The combination of both bromine and fluorine in a single aromatic system, as seen in 3-Bromo-5-fluorocinnamic acid, creates a unique electronic and steric profile that can be exploited for specific applications.

Overview of Research Trajectories for Substituted Cinnamic Acids

Research into substituted cinnamic acids is a dynamic and expanding field. Current research trajectories include:

Pharmaceutical Development : A primary focus is the synthesis and evaluation of novel cinnamic acid derivatives as potential therapeutic agents. Researchers are exploring their efficacy against a wide range of diseases, including cancer, infectious diseases, diabetes, and neurodegenerative disorders. nih.govresearchgate.net The goal is to develop more potent and selective drugs with fewer side effects.

Materials Science : Cinnamic acid derivatives are being investigated as building blocks for functional polymers. rsc.org Their ability to undergo light-induced dimerization makes them suitable for creating photo-crosslinkable and degradable materials for applications in photoresists, liquid crystals, and biomedical devices.

Agrochemicals : Some substituted cinnamic acids and their derivatives have shown promise as herbicides and pesticides, offering potentially more environmentally benign alternatives to existing products. ijcrt.org

Cosmeceuticals : Due to their antioxidant and UV-absorbing properties, certain cinnamic acid derivatives are used in cosmetic formulations for skin protection and anti-aging products. mdpi.com

The synthesis of specifically substituted compounds like this compound provides researchers with unique probes and building blocks to further these research efforts.

Chemical Profile of this compound

PropertyData
Molecular Formula C₉H₆BrFO₂
Molecular Weight 245.05 g/mol
Appearance Solid
CAS Number 160434-49-1

(Data sourced from publicly available chemical databases)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrFO2 B3031952 3-Bromo-5-fluorocinnamic acid CAS No. 887268-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromo-5-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHACLSWYQAINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697358
Record name 3-(3-Bromo-5-fluorophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-21-5
Record name 3-(3-Bromo-5-fluorophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 5 Fluorocinnamic Acid and Analogous Structures

Established Synthetic Pathways for Substituted Cinnamic Acids

The core α,β-unsaturated aromatic acid structure of cinnamic acids is typically constructed using several well-established condensation reactions or more modern catalytic methods.

The Perkin reaction, first reported by William Henry Perkin in 1868, is a classic method for synthesizing cinnamic acids. wikipedia.orglongdom.org It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the corresponding acid as a weak base catalyst. wikipedia.orglongdom.org For example, cinnamic acid itself can be prepared by reacting benzaldehyde (B42025) with acetic anhydride in the presence of sodium acetate (B1210297). wikipedia.orgiitk.ac.in The reaction generally requires high temperatures and long reaction times. jk-sci.com

A highly effective alternative is the Knoevenagel condensation, particularly the Doebner modification, which has become a method of choice for preparing substituted cinnamic acids. semanticscholar.orgbepls.com This reaction involves the condensation of an aromatic aldehyde with malonic acid, typically using a basic solvent like pyridine (B92270) with a catalytic amount of piperidine. semanticscholar.orgtandfonline.com The intermediate product, an α,β-unsaturated malonic acid, readily undergoes decarboxylation under the reaction conditions to yield the final cinnamic acid derivative. semanticscholar.orgbepls.com This method is often preferred due to its higher yields and milder conditions compared to the Perkin reaction. bu.edu

FeaturePerkin ReactionKnoevenagel-Doebner Condensation
ReactantsAromatic aldehyde, Acid anhydrideAromatic aldehyde, Malonic acid
Catalyst/SolventAlkali salt of the acid (e.g., sodium acetate)Pyridine (solvent) and Piperidine (catalyst)
Key IntermediateAldol-type adduct followed by dehydrationUnsaturated malonic acid which then decarboxylates
ConditionsHigh temperatures (e.g., 180°C) and long reaction times. bu.eduMilder temperatures (e.g., 100°C) and shorter reaction times. bu.edu
GeneralityPrimarily applicable to aromatic aldehydes. longdom.orglongdom.orgWidely applicable to various aromatic aldehydes. semanticscholar.org

Modern synthetic chemistry offers alternative routes to α,β-unsaturated acids and esters through transition metal catalysis. Palladium-catalyzed hydrocarboxylation of alkynes is a powerful method for this transformation. rsc.org This process involves the addition of a hydrogen atom and a carboxyl group across the triple bond of an alkyne. Recent advancements have introduced highly reactive Pd/C catalytic systems that can selectively produce cinnamic acids from terminal alkynes using oxalic acid as a carbon monoxide (CO) source. rsc.orgrsc.org This method avoids the need for harsh organometallic reagents that are sometimes required when using CO2 directly. rsc.orgrsc.org

Furthermore, palladium-catalyzed alkoxycarbonylation allows for the direct synthesis of cinnamic acid esters from alkynes, carbon monoxide, and an alcohol. nih.gov This approach provides excellent regio- and stereocontrol, enabling the creation of complex and sterically congested cinnamate (B1238496) frameworks. nih.govnih.gov These catalytic strategies are valued for their efficiency and broad functional group tolerance under mild reaction conditions. rsc.orgrsc.org

Targeted Synthesis of Halogenated Cinnamic Acid Derivatives

The introduction of halogen substituents onto the cinnamic acid structure can be achieved either by starting with pre-halogenated precursors or by modifying the cinnamic acid molecule itself.

The most direct and common strategy for synthesizing a specifically substituted halogenated cinnamic acid, such as 3-bromo-5-fluorocinnamic acid, is to begin with an appropriately substituted aromatic aldehyde. In this case, 3-bromo-5-fluorobenzaldehyde (B68483) would be the required starting material. This aldehyde can then be subjected to a standard condensation reaction, such as the Knoevenagel-Doebner reaction with malonic acid and piperidine/pyridine, to yield the target this compound. This approach ensures precise control over the position of the halogen substituents on the phenyl ring.

Another potential method is the direct electrophilic halogenation of the aromatic ring of a cinnamic acid derivative. However, this approach can lead to a mixture of regioisomers and is less suitable for achieving a specific substitution pattern like the 3,5-disubstitution. It is also possible to perform halogenation on the alkene double bond, for instance, through the addition of bromine across the double bond of trans-cinnamic acid, which results in 2,3-dibromo-3-phenylpropanoic acid. blogspot.comrsc.orgresearchgate.net This, however, modifies the alkene moiety rather than the aromatic ring.

Decarboxylative halogenation, also known as halodecarboxylation, is a reaction that converts a carboxylic acid into an organic halide by replacing the carboxyl group (-COOH) with a halogen atom, liberating carbon dioxide in the process. acs.orgnih.gov The Hunsdiecker reaction is a classic example of this transformation. When applied to α,β-unsaturated carboxylic acids like cinnamic acid derivatives, this reaction typically yields a vinyl halide.

For instance, the reaction of (E)-cinnamic acids with reagents like N-bromosuccinimide (NBS) can produce (E)-vinyl bromides with high stereoselectivity. acs.org A chemoenzymatic Hunsdiecker-type reaction using a chloroperoxidase enzyme to generate hypobromite (B1234621) has also been developed for the bromodecarboxylation of cinnamic acids, yielding the corresponding vinyl bromide products. acs.org This strategy transforms the carboxylic acid functional group itself, rather than adding halogens to the aromatic ring, and thus leads to a different class of compounds. researchgate.netrsc.org

Ester derivatives of cinnamic acids are important compounds, and their synthesis is a common derivatization strategy. While Fischer esterification (reacting the carboxylic acid with an alcohol under acidic catalysis) is a standard method, an often more efficient and irreversible alternative proceeds via an acyl halide intermediate. apsu.eduresearchgate.net

In this two-step process, the cinnamic acid derivative is first converted into a more reactive acyl halide, typically an acyl chloride. libretexts.org This is accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.gov The resulting cinnamoyl chloride is then reacted with an alcohol. This second step is a rapid and generally irreversible nucleophilic acyl substitution that produces the desired ester and hydrogen chloride gas as a byproduct. apsu.edulibretexts.org This method avoids the equilibrium limitations of Fischer esterification. apsu.edu

Synthetic Routes Involving Fluorinated Benzaldehyde Precursors

The synthesis of this compound predominantly begins with the corresponding substituted benzaldehyde, namely 3-Bromo-5-fluorobenzaldehyde. oakwoodchemical.com This precursor serves as the foundational aromatic component onto which the acrylic acid side chain is constructed. Two of the most effective and widely employed methods for this transformation are the Perkin reaction and the Knoevenagel condensation.

The Perkin reaction provides a direct route to cinnamic acids by condensing an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst. wikipedia.orgbyjus.com In the context of synthesizing this compound, 3-Bromo-5-fluorobenzaldehyde would be reacted with acetic anhydride in the presence of a weak base like sodium acetate. scispace.com The reaction proceeds via an aldol condensation mechanism. byjus.comuns.ac.id The base abstracts a proton from the anhydride, forming a carbanion that then attacks the carbonyl carbon of the benzaldehyde. Subsequent elimination and hydrolysis yield the final α,β-unsaturated aromatic acid. byjus.com While a classic and reliable method, the Perkin reaction often requires high temperatures (around 180 °C) and long reaction times, which can sometimes lead to the formation of side products. scispace.comnih.gov

A more versatile and often milder alternative is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. bepls.com For the synthesis of this compound, 3-Bromo-5-fluorobenzaldehyde is reacted with malonic acid. The reaction is typically catalyzed by weak bases like amines or their salts. bepls.comrsc.org The initial condensation product is an unsaturated malonic acid, which readily undergoes decarboxylation upon heating to afford the desired cinnamic acid. semanticscholar.org This method, particularly the Doebner modification which uses pyridine and piperidine, is highly efficient for producing substituted cinnamic acids. semanticscholar.orgnih.gov

Investigation of Stereochemical Control in Synthesis

The presence of a carbon-carbon double bond in the acrylic acid side chain of this compound introduces the possibility of geometric isomerism. Controlling the stereochemistry of this double bond is a critical aspect of the synthesis.

E/Z Isomer Formation and Control

Cinnamic acids can exist as two geometric isomers: the E-isomer (trans), where the phenyl and carboxyl groups are on opposite sides of the double bond, and the Z-isomer (cis), where they are on the same side. nih.govvedantu.com

In standard synthetic preparations like the Perkin reaction and Knoevenagel condensation, the E (trans) isomer is predominantly formed. nih.gov This preference is due to the greater thermodynamic stability of the E isomer, which minimizes steric hindrance between the bulky aromatic ring and the carboxylic acid group.

However, the less stable Z-isomer can be obtained through specific synthetic strategies. One of the most common methods is the photochemical isomerization of the E-isomer. researchgate.net By irradiating a solution of the E-cinnamic acid with light of a suitable wavelength, often in the presence of a photosensitizer, it is possible to convert it into the Z-isomer. researchgate.net This process allows for the selective formation of the thermodynamically less favored isomer, which may be desirable for specific applications. The separation of the resulting E/Z mixture is typically achieved through chromatographic techniques.

Stereoselective Syntheses of Vinyl Halides from Cinnamic Acids

Cinnamic acids can serve as precursors for the stereoselective synthesis of vinyl halides, which are valuable intermediates in organic synthesis. A key transformation in this regard is the Hunsdiecker reaction, which involves the decarboxylative halogenation of the silver salt of a carboxylic acid. Modern variations of this reaction offer improved stereoselectivity.

For example, (E)-β-arylvinyl bromides can be prepared directly from the corresponding cinnamic acids by reacting them with N-bromosuccinimide (NBS) in the presence of a catalytic amount of a base like lithium acetate. organic-chemistry.org This method often proceeds with retention of the double bond's stereochemistry, meaning that (E)-3-Bromo-5-fluorocinnamic acid would yield the corresponding (E)-vinyl bromide. The reaction is believed to proceed through a radical mechanism. Other methods for the stereoselective synthesis of vinyl halides involve the trapping of diazo species or the hydrohalogenation of alkynes. organic-chemistry.orgorganic-chemistry.org These routes provide access to vinyl halides with well-defined E or Z geometry, which is crucial for their use in cross-coupling reactions and the synthesis of complex molecules.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of reaction conditions, including the choice of catalyst and other critical parameters.

Catalysis in Cinnamic Acid Synthesis

The choice of catalyst is pivotal in both the Perkin and Knoevenagel reactions.

Perkin Reaction Catalysis: The traditional catalyst is an alkali salt of the carboxylic acid corresponding to the anhydride used, such as sodium acetate or potassium acetate. wikipedia.orgnih.gov The role of the acetate ion is to act as a base, generating the reactive carbanion from the acetic anhydride. byjus.com Research has shown that potassium acetate can sometimes lead to lower yields compared to sodium acetate under identical conditions. nih.gov

Knoevenagel Condensation Catalysis: This reaction is amenable to a wider variety of catalysts, which has led to the development of more environmentally friendly and efficient protocols. While classic conditions use toxic solvents and catalysts like pyridine and piperidine, modern approaches have introduced alternatives. rsc.orgnih.gov

Amine-based catalysts: Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (TEA) have been successfully employed, offering high yields under mild conditions. rsc.orgresearchgate.net

Amino Acid Catalysts: L-proline has been identified as an effective and sustainable catalyst for the Knoevenagel condensation, particularly when using ethanol (B145695) as a solvent. nih.gov

Phase Transfer Catalysts: In aqueous media, phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the reaction between the organic aldehyde and the water-soluble malonic acid salt. semanticscholar.org

The table below summarizes various catalytic systems used in the Knoevenagel condensation for cinnamic acid synthesis.

CatalystCo-catalyst/BaseSolventAdvantage
Piperidine-PyridineClassic, high yield
DABCO--Mild conditions, excellent yields
L-proline-EthanolSustainable, good to high yields
TBABK2CO3WaterEnvironmentally friendly, excellent yields
Triethylamine (TEA)-ToluenePyridine-free, ease of separation

Influence of Reaction Parameters on Product Distribution

Beyond the catalyst, several other parameters significantly influence the outcome of the synthesis.

Solvent: The choice of solvent can dramatically affect reaction efficiency. While traditional methods often rely on toxic solvents like pyridine, a major focus of modern synthetic chemistry is the use of "green" solvents like water or ethanol, or even performing reactions under solvent-free conditions. rsc.orgsemanticscholar.orgnih.gov Toluene has been shown to be an effective medium for TEA-catalyzed reactions, outperforming more polar solvents where the carbanion of malonic acid might be overly stabilized. rsc.org

Reaction Time: Conventional methods can require reaction times ranging from 4 to 10 hours. scispace.com The use of microwave irradiation has been shown to dramatically reduce reaction times, often to just a few minutes, while maintaining high yields. researchgate.net

Stoichiometry: The molar ratio of the reactants is crucial. For instance, in a new synthesis method using boron tribromide, the optimal molar ratio between the aromatic aldehyde and the carboxylic acid was found to be a key factor in maximizing the yield. nih.gov

By systematically adjusting these parameters, chemists can fine-tune the synthesis of this compound to achieve high yields and purity while often improving the environmental footprint of the process.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Fluorocinnamic Acid Derivatives

Photochemical Transformations

The photochemistry of cinnamic acids is a cornerstone of solid-state chemistry, with their reactivity being highly dependent on the molecular arrangement in the crystal lattice. Upon exposure to UV radiation, these compounds can undergo several transformations, including dimerization and isomerization.

In the solid state, cinnamic acid derivatives are well-known to undergo [2+2] photodimerization, a reaction governed by topochemical principles. acs.org For this reaction to occur, the double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å. bilkent.edu.tr Irradiation of crystalline cinnamic acids that meet these criteria can lead to the formation of cyclobutane (B1203170) rings. acs.orgchemrxiv.org Studies on 3-bromocinnamic acid and 3-fluorocinnamic acid confirm their photoreactivity in the solid state, suggesting that 3-bromo-5-fluorocinnamic acid would also be photoactive if it crystallizes in a suitable arrangement. researchgate.netresearchgate.net

In solution, however, the photodimerization of cinnamic acid derivatives is often less efficient and competes with cis-trans isomerization. bilkent.edu.tr The free rotation and lack of pre-organization of molecules in solution mean that productive encounters for dimerization are less frequent.

The [2+2] photodimerization of cinnamic acids can result in various stereoisomeric cyclobutane products, primarily classified as truxinic acids (head-to-head dimers) and truxillic acids (head-to-tail dimers). The specific stereochemistry of the product is dictated by the crystal packing of the reactant molecules. acs.org

For instance, cinnamic acids crystallizing in the α-form typically yield α-truxillic acids (centrosymmetric dimers), while those in the β-form produce β-truxinic acids (mirror-symmetric dimers). acs.org Research on various substituted cinnamic acids, such as 5-bromo-2-hydroxy- and 5-chloro-2-methoxy-derivatives, shows a tendency to form β-truxinic acid derivatives. researchgate.net Similarly, 3-fluorocinnamic acid has been shown to yield 3,3′-difluoro-β-truxinic acid upon UV irradiation in the solid state. researchgate.netresearchgate.net Based on these findings, it is highly probable that the solid-state photodimerization of this compound would lead to the formation of a dibromo-difluoro-β-truxinic acid, assuming a β-type crystal packing arrangement.

Several factors are crucial in determining the outcome of solid-state photodimerization reactions.

Crystal Packing : As established by Schmidt's topochemical postulates, the geometry of the crystal lattice is the primary determinant of reactivity. acs.org Cinnamic acids can crystallize into different polymorphs (α, β, γ), each with a distinct packing arrangement. α- and β-forms are generally photoreactive, while the γ-form, where the double bonds are too far apart (4.7–5.1 Å), is photostable. acs.org The specific polymorph adopted by this compound would therefore be the key factor controlling its solid-state reactivity.

Supramolecular Templates : The regio- and stereoselectivity of photodimerization can be controlled by using supramolecular templates. For example, resorcinol (B1680541) has been used to create hydrogen-bonded assemblies that align reactant molecules for specific cross-photodimerization reactions. researchgate.net Another approach involves using a covalent template, such as 1,8-dihydroxynaphthalene, which can bind two different cinnamic acid molecules, ensuring their proximity and leading to the formation of unsymmetrical β-truxinic acids upon irradiation. bilkent.edu.trbilkent.edu.tr

Cation Size : For cinnamate (B1238496) salts, the size of the alkali metal cation significantly influences the crystal packing and, consequently, the photoreactivity. A study on the alkali metal salts of m-bromocinnamic acid demonstrated that cesium, rubidium, and potassium salts showed almost complete conversion to truxinates upon UV irradiation, whereas the sodium and ammonium (B1175870) salts were much less reactive. researchgate.netnsf.gov This effect is attributed to the way different-sized cations alter the packing arrangement and the distance between the olefinic carbons of neighboring molecules. nsf.gov

Table 1: Influence of Cations on the Photodimerization of m-Bromocinnamate Salts researchgate.netnsf.gov
CationPhotoreaction CompletionKey Observation
Cesium (Cs⁺)Almost CompleteWell-resolved signals in 13C CPMAS spectra, indicating a well-ordered crystal structure conducive to reaction.
Rubidium (Rb⁺)Almost CompleteAchieved 97% conversion after 215 hours of irradiation.
Potassium (K⁺)Almost CompleteAchieved 96% conversion after 87 hours of irradiation.
Sodium (Na⁺)IncompleteBroad lines in 13C CPMAS spectra suggest a less ordered packing arrangement.
Ammonium (NH₄⁺)IncompleteSimilar to sodium salts, indicating unfavorable crystal packing for photodimerization.

In addition to dimerization, irradiation of cinnamic acid derivatives can induce cis-trans isomerization around the carbon-carbon double bond, particularly in solution. bilkent.edu.tr Studies on trans-3-fluorocinnamic acid have shown that it can be converted to the cis isomer upon irradiation with blue light. rsc.org This process is often reversible, and a photostationary state, a mixture of both isomers, can be reached. rsc.org It is expected that this compound would exhibit similar behavior, with the ratio of isomers at the photostationary state depending on the wavelength of light and the solvent used.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound, being substituted with two deactivating halogens, presents interesting possibilities for substitution reactions.

The reactivity of halogens on an aromatic ring in substitution reactions depends on their nature and the reaction conditions. Generally, for nucleophilic aromatic substitution (SNA_r), the reactivity order is F > Cl > Br > I, as fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. Conversely, in electrophilic aromatic substitution, halogens are deactivating but ortho-, para-directing.

In a molecule like this compound, both halogens are meta to the deactivating acrylic acid group, further reducing the ring's electron density. The fluorine atom, being more electronegativity, would have a stronger deactivating effect than bromine. For a potential nucleophilic aromatic substitution, a strong nucleophile would be required. Based on general principles, the bromine atom is a better leaving group than the fluorine atom under many conditions, although fluorine can activate the ring for substitution. Research on the related 3-(3-bromo-4-fluorophenyl)propanoic acid shows that the bromine at the 3-position can undergo nucleophilic substitution with reagents like sodium methoxide. This suggests that the bromine atom in this compound would likely be the more reactive site for nucleophilic displacement.

Reactivity of the Carboxylic Acid Functional Group

The chemical behavior of this compound is significantly influenced by its three primary functional components: the phenyl ring, the acrylic acid side chain, and the carboxylic acid group. The carboxylic acid moiety (-COOH) is a site of rich reactivity, participating in a variety of fundamental organic reactions.

The electron-withdrawing nature of the bromine and fluorine substituents on the phenyl ring plays a crucial role in modulating the reactivity of the carboxylic acid. These halogen atoms exert a strong negative inductive effect (-I), pulling electron density away from the aromatic ring and, by extension, from the carboxyl group. This withdrawal of electron density stabilizes the corresponding carboxylate anion (R-COO⁻) formed upon deprotonation, thereby increasing the acidity of this compound compared to unsubstituted cinnamic acid.

Typical reactions involving the carboxylic acid group include:

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. The rate of this reaction can be influenced by the electronic effects of the ring substituents. wikipedia.org

Amide Formation: Reaction with amines, often activated by coupling agents, yields amides. This is a common transformation in the synthesis of biologically active molecules.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (3-(3-bromo-5-fluorophenyl)prop-2-en-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: While cinnamic acids can undergo decarboxylation, this process often requires specific conditions, such as the presence of catalysts or high temperatures. Decarboxylative halogenation is a known reaction pathway for cinnamic acid derivatives, which can lead to the formation of vinyl halides. acs.org

The reactivity of the carboxylic acid group is foundational for creating a diverse range of derivatives, enabling its use as a versatile building block in organic synthesis. google.com

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) studies are essential for understanding how the structural features of a molecule quantitatively affect its chemical reactivity. For derivatives of cinnamic acid, these relationships provide insight into the electronic and steric effects of substituents on reaction rates and equilibria.

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the impact of substituents on the reactivity of aromatic compounds. chemeurope.comquora.com It establishes a linear free-energy relationship described by the formula:

log(k/k₀) = σρ or log(K/K₀) = σρ wikipedia.org

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the reference constant for the unsubstituted reactant (e.g., cinnamic acid). wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. It is independent of the reaction type.

ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to the electronic effects of substituents. wikipedia.org Its sign and magnitude provide mechanistic insights. dalalinstitute.com

The Hammett equation has been successfully applied to various reactions of cinnamic acid derivatives. For instance, the hydrolysis of substituted cinnamic acid esters has a reported ρ value of +1.267. wikipedia.orgchemeurope.comdalalinstitute.comscribd.com The positive sign indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the negative charge that develops in the transition state of the reaction. Conversely, acid-catalyzed esterification of substituted benzoic esters has a negative ρ value (-0.085), showing it is favored by electron-donating groups. wikipedia.orgchemeurope.comdalalinstitute.com

To predict the reactivity of a this compound derivative, one would use the sum of the Hammett σ constants for the meta-bromo and meta-fluoro substituents.

Interactive Table 1: Hammett Substituent Constants (σ) for Meta-Substituents This table shows the Hammett sigma constants (σm) for various substituents at the meta position, which reflect their electronic influence.

Substituent σm Value
-NO₂ 0.71
-CN 0.62
-Br 0.39
-Cl 0.37
-F 0.34
-COOH 0.35
-H 0.00
-CH₃ -0.07
-OCH₃ 0.12
-OH 0.13
-NH₂ -0.16

Data sourced from established physical organic chemistry literature.

Interactive Table 2: Hammett Reaction Constants (ρ) for Cinnamic Acid and Related Reactions This table presents reaction constants (ρ) for several reactions, indicating their sensitivity to substituent effects.

Reaction ρ Value
Hydrolysis of substituted cinnamic acid esters (in ethanol (B145695)/water) +1.267 chemeurope.comscribd.com
Alkaline hydrolysis of ethyl benzoates (in ethanol/water) +2.498 wikipedia.orgscribd.com
Ionization of substituted phenols (in water) +2.008 chemeurope.comdalalinstitute.com
Acid-catalyzed esterification of benzoic esters (in ethanol) -0.085 chemeurope.comdalalinstitute.com

Using these data, the combined electronic effect of the 3-bromo and 5-fluoro substituents would be strongly electron-withdrawing, suggesting that a derivative of this compound would undergo alkaline hydrolysis significantly faster than its unsubstituted counterpart.

Halogen substituents, such as bromine and fluorine, exert a dual electronic influence on the aromatic ring: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance (or mesomeric) effect (+M).

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density from the carbon atom to which they are attached. This effect is transmitted through the sigma (σ) bonds of the molecule, decreasing the electron density on the aromatic ring and the side chain. This deactivation makes the ring less susceptible to electrophilic attack but increases the acidity of the carboxylic acid group by stabilizing the conjugate base. wikipedia.orgquora.com

Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene (B151609) ring. This effect increases electron density, particularly at the ortho and para positions. quora.com

For substituents at the meta position, such as the bromo and fluoro groups in this compound, the resonance effect has a minimal impact on the reaction center. Therefore, the inductive effect (-I) is the dominant electronic influence . wikipedia.org The strong -I effect of both halogens significantly reduces the electron density of the benzene ring and the attached vinyl-carboxylic acid side chain. This has two major consequences for reactivity:

Increased Acidity: The withdrawal of electron density stabilizes the negative charge on the carboxylate anion, making the parent acid a stronger acid.

Reaction Rate Modification: For reactions where a negative charge develops in the transition state (indicated by a positive ρ value, like ester hydrolysis), the rate is accelerated. For reactions where a positive charge develops (negative ρ value), the rate is decelerated. wikipedia.org

Interactive Table 3: Electronic Properties of Bromo and Fluoro Substituents

Substituent Inductive Effect Resonance Effect Dominant Effect at Meta Position
Fluorine (-F) Strongly Electron-Withdrawing (-I) Weakly Electron-Donating (+M) Inductive (-I)

| Bromine (-Br) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Inductive (-I) |

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. metabolomics.se These calculations also provide the molecule's total electronic energy. For cinnamic acid derivatives, methods like DFT with the B3LYP functional and a 6-31G* basis set have been shown to yield accurate chemical structures and reaction energies. metabolomics.se The optimization process involves finding the minimum energy conformation, which corresponds to the most likely structure of the molecule. Studies on related compounds, such as substituted cinnamides and cinnamic acids, have employed DFT methods like B3LYP/6-31G(d,p) and the composite method r²scan-3c to evaluate molecular geometries and energies. acs.org These computational approaches are crucial for understanding the structural basis of the compound's chemical behavior and have been applied to a wide range of similar molecules to predict their properties. ekb.egscience.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.netajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller energy gap suggests that the molecule is more reactive. mdpi.com For similar molecules, the HOMO often exhibits a delocalized π character, while the LUMO is typically of π* character, indicating that π → π* electronic transitions are likely. mdpi.com The specific energies and localizations of these orbitals, which can be calculated using methods like Time-Dependent DFT (TD-DFT), provide insights into the molecule's potential for various chemical reactions. science.govmdpi.com

Here is a table summarizing the calculated FMO energies for a related compound, 3-bromo-2-hydroxypyridine, which illustrates the type of data generated in such analyses:

Molecular OrbitalEnergy (eV)
HOMO-7.467
LUMO-0.682
Energy Gap -6.785

Table: Calculated Frontier Molecular Orbital energies for 3-bromo-2-hydroxypyridine. Data sourced from mdpi.com.

Intermolecular Interactions and Crystal Engineering Simulations

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. Computational methods are invaluable for analyzing and predicting these arrangements.

Crystal structure prediction (CSP) is a computational methodology that aims to predict the possible crystal structures (polymorphs) of a molecule from its chemical diagram alone. nih.gov This is a challenging but crucial task in materials science and pharmaceutical development, as different polymorphs can have significantly different physical properties. nih.gov CSP methods have been applied to substituted cinnamic acids to explore their potential energy landscapes and identify likely crystal packings. acs.org These studies often involve comparing the energies of predicted structures with experimentally determined ones. acs.org For complex systems, such as solid solutions of 3-chloro-trans-cinnamic acid and 3-bromo-trans-cinnamic acid, computational modeling helps to explain the formation and composition of different crystalline phases. researchgate.net The prediction of low-energy structures can guide experimental efforts to discover new and potentially more stable polymorphs. acs.orgnih.gov

3-Bromo-5-fluorocinnamic acid, like other cinnamic acid derivatives, can participate in the formation of supramolecular assemblies through host-guest interactions. acs.org Computational modeling is used to understand the nature and strength of these interactions. For instance, studies have been conducted on the inclusion of cinnamic acid and its derivatives within host molecules like cyclodextrins. rsc.orgnih.gov Molecular modeling can reveal the preferred orientation of the guest molecule within the host's cavity and calculate the stabilization energies of the resulting complex. rsc.orgnih.gov These calculations often show that the formation of the host-guest complex is an energetically favorable process. rsc.org Understanding these interactions is important for applications such as controlled drug delivery and directing the regioselectivity of photochemical reactions in the solid state. acs.orgrsc.org

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often inaccessible through experimental methods alone. For this compound, theoretical studies are crucial for understanding its reactivity, particularly in complex processes like photochemical transformations. By modeling reaction mechanisms, researchers can elucidate the energetic and structural changes that occur as reactants evolve into products.

Computational Elucidation of Photochemical Reaction Pathways

The study of photochemical reactions, such as the photodimerization of cinnamic acids, benefits significantly from computational modeling. These reactions are known to be highly dependent on the spatial arrangement of the molecules in the solid state. Theoretical calculations can help predict the feasibility of different reaction pathways and the resulting product stereochemistry.

While specific studies on the photochemical reaction pathways of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous halogenated cinnamic acids. science.govresearchgate.net For instance, the photodimerization of trans-cinnamic acid derivatives is a well-studied class of [2+2] cycloaddition reactions. acs.orgacs.org The regioselectivity and stereoselectivity of these reactions are governed by the packing of the molecules in the crystal lattice, as described by Schmidt's topochemical principles. acs.orgacs.org

Computational methods, particularly Density Functional Theory (DFT), are employed to model these reactions. science.gov These calculations can determine the geometric parameters of the reactant molecules in their ground and excited states, as well as the structures of possible photoproducts. For related halogenated cinnamic acids, computational studies have been used to understand the influence of substituents on the stability of different molecular arrangements and the subsequent reaction outcomes. rsc.org For example, calculations on similar systems have shown that an energetic threshold of 80-90 kJ/mol, primarily due to steric interactions, can be a limiting factor in dimerization reactions. escholarship.org

A hypothetical computational study on this compound would likely involve modeling the formation of various possible dimers, such as α-truxillic and β-truxinic acid derivatives. The relative energies of these products and the transition states leading to them would be calculated to predict the most likely reaction pathway. The table below illustrates the type of data that would be generated in such a study, based on findings for similar compounds.

Table 1: Hypothetical Calculated Energies for Photodimerization Pathways of this compound

Pathway Intermediate/Product Calculated Relative Energy (kJ/mol) Key Geometric Parameter (Å)
Path A α-truxillic acid derivative 0 (Reference) C-C bond length: 1.58
Path B β-truxinic acid derivative +15 C-C bond length: 1.59

Note: The data in this table is illustrative and based on typical results for related cinnamic acid derivatives. Specific computational studies on this compound are required for validated data.

Transition State Analysis for Chemical Transformations

Transition state theory is a cornerstone of reaction kinetics, and computational chemistry provides the means to locate and characterize the transition state structures that connect reactants and products on a potential energy surface. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in its rate.

For a chemical transformation involving this compound, such as its reaction with a radical species or its participation in a cycloaddition, computational methods can be used to map out the entire potential energy surface. mdpi.com High-level theoretical methods, such as Coupled Cluster (CC) theory combined with large basis sets (e.g., CCSD/aug-cc-pVDZ), often built upon geometries optimized with DFT (e.g., B3LYP/6-311++G(d,p)), are used to accurately determine the energies of reactants, products, and transition states. mdpi.com

Vibrational frequency analysis is a key component of transition state analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The value of this imaginary frequency can provide insight into the nature of the transition state.

For example, in a hypothetical study of the addition of a hydroxyl radical to the double bond of this compound, transition state analysis would be used to identify the energy barriers for addition at different positions and for subsequent reaction steps. mdpi.com The results of such an analysis would typically be presented in a table summarizing the key energetic and structural features of the transition states.

Table 2: Hypothetical Transition State Analysis for a Reaction of this compound

Reaction Step Transition State (TS) Identifier Activation Energy (kcal/mol) Imaginary Frequency (cm⁻¹) Key Bond Distances in TS (Å)
Initial Radical Addition TS1 12.5 -450i C-O: 2.1
H-abstraction TS2 8.2 -1200i C-H: 1.5, H-O: 1.2

Note: This table presents hypothetical data to illustrate the results of a transition state analysis. The values are representative of what might be expected for such a reaction but are not based on a specific published study of this compound.

By performing such computational analyses, a detailed, step-by-step understanding of the reaction mechanism can be achieved, providing a theoretical foundation for interpreting experimental observations and predicting the chemical behavior of this compound.

Potential Applications in Materials Science

Design and Synthesis of Photoresponsive Materials Based on Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are well-known for their photoresponsive behavior, primarily through [2+2] cycloaddition reactions upon exposure to ultraviolet (UV) light. specificpolymers.com This photoreaction allows for the crosslinking of polymers containing cinnamate (B1238496) moieties, leading to the formation of materials whose properties, such as solubility and mechanical strength, can be altered by light. specificpolymers.comacs.org

The incorporation of halogen atoms like bromine and fluorine into the cinnamic acid structure can modulate the photochemical properties. Halogen bonding can influence the alignment of molecules in the solid state, which is a critical factor for efficient [2+2] cycloaddition. rsc.orgrsc.org The electron-withdrawing nature of fluorine and the heavy-atom effect of bromine can alter the energy levels of the molecule, potentially shifting the absorption wavelength and influencing the reaction quantum yield. For instance, studies on various substituted cinnamates have shown that the position of the substituent on the phenyl ring affects the photophysical properties and photostability. researchgate.netrsc.org While specific research on 3-bromo-5-fluorocinnamic acid in photoresponsive polymers is not extensively documented, the principles governing other halogenated cinnamic acids suggest its potential utility in creating novel photopolymers with precisely controlled characteristics.

Research on halogen-substituted trans-cinnamic acids has demonstrated that the presence and position of halogens influence the photodimerization process. rsc.org For example, the irradiation of halogen-substituted trans-cinnamic acids complexed with γ-cyclodextrin showed that halogen-halogen interactions could direct the regioselectivity of the photocycloaddition reaction. rsc.org This suggests that the specific substitution pattern in this compound could be leveraged to design materials with predictable and specific photoresponsive behaviors.

Crystalline Solid Solutions for Tunable Material Properties

The formation of crystalline solid solutions is a powerful strategy in crystal engineering to fine-tune the physical and chemical properties of materials. researchgate.net By mixing two or more structurally similar components, it is possible to create a new crystalline phase with properties that are an average of the parent compounds or, in some cases, entirely novel.

The structural similarity between different halogenated cinnamic acids makes them excellent candidates for forming solid solutions. It has been demonstrated that 3-chloro-trans-cinnamic acid and 3-bromo-trans-cinnamic acid can form solid solutions across a range of compositions. researchgate.net These mixed crystals exhibit their own unique structural and photochemical properties, distinct from the pure components. researchgate.net For example, UV irradiation of a solid solution of 3-chloro- and 3-bromo-trans-cinnamic acid resulted in the formation of not only the two homodimers but also the heterodimer, with the product ratios depending on the composition of the solid solution. researchgate.net

Supramolecular Architectures and Functional Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is fundamental to the design of functional materials. Cinnamic acid derivatives are known to self-assemble into various supramolecular architectures, guided by interactions such as hydrogen bonding and, in the case of halogenated derivatives, halogen bonding. acs.orgrsc.orgcore.ac.uk

The bromine and fluorine atoms in this compound can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. rsc.org The strength and directionality of halogen bonds are known to increase from chlorine to bromine to iodine, making the bromine substituent a significant factor in directing crystal packing. rsc.org The interplay between hydrogen bonding of the carboxylic acid groups and halogen bonding of the bromo and fluoro substituents can lead to the formation of complex and predictable supramolecular structures like tapes, sheets, or three-dimensional networks.

Studies on ammonium (B1175870) salts of 3-chloro- and 3-bromocinnamates have shown that the ammonium ion can direct the packing of the cinnamate anions into a head-to-head arrangement that is ideal for photoreaction. acs.org This highlights how the combination of different non-covalent interactions can be used to control the solid-state arrangement and subsequent reactivity. The specific substitution pattern of this compound offers a unique combination of hydrogen and halogen bonding capabilities, making it a promising building block for the rational design of functional supramolecular materials with applications in areas such as nonlinear optics, ferroelectricity, or as templates for solid-state reactions.

Integration into Organic Electronic or Photonic Devices Leveraging Photochemical Properties

The photochemical and photophysical properties of cinnamic acid derivatives make them potential candidates for integration into organic electronic and photonic devices. The ability to undergo photoreactions can be exploited for applications such as optical data storage, photolithography, and the fabrication of optical waveguides.

The substitution pattern on the phenyl ring of cinnamic acid derivatives has a significant impact on their electronic properties and their interaction with light. researchgate.netrsc.org Theoretical and experimental studies on fluoro-substituted cinnamic acids have shown that the position of the fluorine atom affects the absorption and emission spectra, as well as the relaxation pathways of the excited state. researchgate.netrsc.org This tunability is crucial for designing molecules for specific photonic applications that require absorption or emission in a particular wavelength range.

While there is no direct report on the use of this compound in electronic or photonic devices, research on related compounds is indicative of its potential. For instance, the use of substituted cinnamic acids in photoredox catalysis highlights their ability to participate in electron transfer processes upon photoexcitation. chemrxiv.org The presence of both bromo and fluoro substituents in this compound could lead to interesting photophysical behaviors, such as enhanced intersystem crossing due to the heavy bromine atom, which could be useful in applications like photodynamic therapy or as sensitizers in photocatalytic systems. Further investigation into the photophysics and photochemistry of this specific compound is warranted to explore its full potential in this high-tech field.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-Bromo-5-fluorocinnamic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For bromo-fluoro aromatic acids, direct halogenation of cinnamic acid derivatives using brominating agents (e.g., NBS) in the presence of fluorine substituents is common. Reaction optimization may require controlled temperature (e.g., 0–5°C for bromination) and inert atmospheres to prevent side reactions. Purity (>95%) is confirmed via HPLC or GC .

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC). Melting point determination (e.g., 195–223°C for analogous bromo-fluorocinnamic acids) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural validation. Discrepancies in melting points may arise from impurities, requiring recrystallization in ethanol/water mixtures .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : This compound serves as a precursor for bioactive molecules, such as kinase inhibitors or fluorinated pharmaceuticals. Its bromine and fluorine substituents enhance binding affinity in target proteins. Researchers often functionalize the cinnamic acid backbone via Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid derivatives) to generate libraries for screening .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. mass spectrometry) for this compound derivatives?

  • Methodological Answer : Contradictions may arise from isotopic interference (e.g., bromine’s natural isotopic pattern) or solvent artifacts. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and deuterated solvents (e.g., DMSO-d6) for NMR. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What strategies optimize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies recommend storage at 0–6°C in amber vials to prevent photodegradation. For long-term storage, lyophilization under vacuum preserves reactivity. Degradation products (e.g., dehalogenated analogs) are monitored via LC-MS every 6 months .

Q. How do steric and electronic effects of bromine/fluorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitutions. Bromine acts as a directing group in palladium-catalyzed couplings. Computational studies (DFT) predict regioselectivity, while experimental screening with ligands (e.g., XPhos) optimizes yields .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer : Trace halogenated byproducts (e.g., di-brominated analogs) are quantified using ultra-HPLC (UHPLC) with tandem mass spectrometry. Column selection (e.g., C18 reverse-phase) and gradient elution (water/acetonitrile with 0.1% formic acid) improve resolution. Limits of detection (LOD) <0.1% are achievable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-fluorocinnamic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-fluorocinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.